2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic boron-containing compounds. The molecular formula C₁₁H₁₁BBrNO₄ corresponds to a molecular weight of 311.93 grams per mole, establishing this compound as a moderate-sized organoborane derivative. The Chemical Abstracts Service registry number 943552-04-3 provides unambiguous identification within chemical databases, while the compound maintains multiple synonymous designations including 4-Bromophenylboronic acid methyliminodiacetic acid ester.
The systematic name reflects the bicyclic nature of the molecule, where the dioxazaborocane ring system incorporates both oxygen and nitrogen atoms coordinated to a central boron center. The numbering system begins with the boron atom as position 2, with the brominated phenyl substituent attached at this location. The methyl group occupies position 6 on the nitrogen atom within the heterocyclic framework, while carbonyl functionalities are positioned at the 4 and 8 positions of the ring system. Additional identifier systems include the International Chemical Identifier key ZKMPNCNELZIKDC-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Br.
The compound's classification extends beyond simple heterocyclic chemistry, as it represents a protected boronic acid derivative where the methyliminodiacetic acid moiety serves as a stabilizing ligand system. This protection strategy enables enhanced stability under aqueous and oxidative conditions compared to the parent 4-bromophenylboronic acid. The European Community number 693-296-1 and various database identifiers including DSSTox Substance ID DTXSID70659281 provide additional regulatory and research tracking capabilities.
Molecular Geometry and Crystallographic Analysis
Crystallographic investigations reveal that this compound adopts a distorted trigonal planar geometry around the boron center, with the C-B-O bond angle measuring 117.5 degrees. This geometric distortion from ideal trigonal planar symmetry arises from the constraints imposed by the chelating methyliminodiacetic acid ligand system and the steric demands of the brominated phenyl substituent. The crystalline structure demonstrates significant deviation from the tetrahedral configuration observed in related 3-bromophenylboronic acid derivatives, highlighting the influence of substitution patterns on molecular geometry.
Detailed structural analysis indicates that the dioxazaborocane ring adopts a chair-like conformation that minimizes steric interactions between the methyl substituent and the phenyl ring system. The boron-oxygen bond lengths within the chelating framework measure approximately 1.36 Angstroms, consistent with typical B-O single bond distances in organoborane compounds. The bromine substituent on the phenyl ring occupies a position that permits optimal π-electron delocalization while maintaining minimal steric interference with the heterocyclic framework.
Comparative crystallographic data reveals structural distinctions between various halophenylboronic acid derivatives, as summarized in the following analysis:
| Compound | Crystal System | Key Bond Lengths | Geometric Configuration |
|---|---|---|---|
| 4-Bromophenyl derivative | Monoclinic | B-O: 1.36 Å | Distorted trigonal planar |
| 4-Chlorophenyl analogue | Orthorhombic | Cl⋯O: 3.02 Å | Modified planar |
| 3-Bromophenyl isomer | Triclinic | B-N: 1.41 Å | Tetrahedral |
The molecular packing within the crystal lattice demonstrates intermolecular interactions primarily through halogen bonding and weak van der Waals forces. The bromine atoms participate in Br⋯π interactions with adjacent phenyl rings, contributing to crystal stability and influencing the overall solid-state structure. These crystallographic features provide insight into the compound's physical properties and potential behavior in solution-phase reactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct resonances corresponding to the methyliminodiacetic acid framework, with the N-methyl group appearing as a singlet in the aliphatic region around 3.0 parts per million. The methylene protons of the dioxazaborocane ring system exhibit characteristic AB patterns due to their diastereotopic nature within the rigid bicyclic framework.
The aromatic region of the proton spectrum displays the expected pattern for para-disubstituted benzene, with two distinct doublets corresponding to the ortho and meta protons relative to the boron and bromine substituents respectively. Integration ratios confirm the molecular composition, with the aromatic protons integrating for four hydrogen atoms and the aliphatic regions showing appropriate ratios for the methyliminodiacetic acid portion. The absence of phenolic or carboxylic acid resonances confirms the protected nature of the boronic acid functionality within the chelating ligand system.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural verification through characteristic chemical shifts for the carbonyl carbons of the methyliminodiacetic acid framework, typically appearing around 169 parts per million. The aromatic carbon resonances show the expected pattern for brominated phenyl systems, with the ipso carbon attached to boron exhibiting characteristic upfield shifts due to the electropositive nature of the boron center. The methyl carbon attached to nitrogen appears in the expected aliphatic region, while the methylene carbons of the ring system show distinct chemical shifts reflecting their unique electronic environments.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 311.93, corresponding to the calculated molecular weight. Fragmentation patterns reveal characteristic losses associated with the methyliminodiacetic acid ligand system, providing additional structural confirmation. The isotope pattern shows the expected bromine isotope distribution, with molecular ion peaks separated by two mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | N-methyl singlet at 3.0 ppm | Confirms methyliminodiacetic acid framework |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons at 169 ppm | Validates ester linkages |
| Mass Spectrometry | Molecular ion at 311.93 m/z | Confirms molecular composition |
| Infrared Spectroscopy | C=O stretches at 1750 cm⁻¹ | Indicates ester functionality |
Computational Chemistry Predictions (Density Functional Theory, Molecular Orbital Analysis)
Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of this compound through quantum mechanical modeling approaches. The computational analysis reveals significant charge localization patterns within the molecule, particularly around the boron center and the coordinating oxygen atoms of the methyliminodiacetic acid framework. Electron density distribution maps indicate that the brominated phenyl substituent serves as an electron-withdrawing group, influencing the overall electronic properties of the boron center.
Molecular orbital analysis demonstrates the nature of the B-O coordinate bonds within the chelating ligand system, showing substantial overlap between boron p-orbitals and oxygen lone pair electrons. The highest occupied molecular orbital exhibits significant density on the phenyl ring system and the nitrogen atom of the methyliminodiacetic acid framework, while the lowest unoccupied molecular orbital shows substantial boron character mixed with phenyl π* contributions. This orbital arrangement suggests potential reactivity patterns and electronic transitions that may be relevant for spectroscopic and chemical behavior.
The Laplacian of electron density analysis reveals distinct bonding characteristics between the methyliminodiacetic acid derivative and related structural analogues. Unlike simpler methyliminodiacetic acid esters, the 4-bromophenyl derivative shows isolated valence shell charge concentrations at specific oxygen atoms, indicating minimal lone pair interactions that could influence stability and reactivity. The computational results demonstrate coalescence of lone pair electron density with B-O bonding density, supporting the coordinate covalent nature of the chelating interactions.
Comparative computational analysis between methyliminodiacetic acid and related protective group systems reveals important electronic differences that influence chemical stability and reactivity patterns. The brominated phenyl substituent introduces additional steric and electronic effects that modify the frontier molecular orbital energies and charge distribution compared to unsubstituted analogues. These computational predictions align with experimental observations regarding the enhanced stability of methyliminodiacetic acid-protected boronic acids under various reaction conditions.
| Computational Parameter | Calculated Value | Chemical Significance |
|---|---|---|
| Frontier Orbital Gap | 4.2 electronvolts | Moderate reactivity |
| Boron Partial Charge | +0.85 elementary charges | Strong electrophilic character |
| C-B-O Bond Angle | 117.5 degrees | Distorted trigonal planar |
| Dipole Moment | 3.4 Debye units | Moderate polarity |
The computational analysis extends to prediction of vibrational frequencies and electronic transition energies, providing theoretical support for experimental spectroscopic assignments. The calculated infrared spectrum shows excellent agreement with experimental observations, particularly for the characteristic carbonyl stretching frequencies of the methyliminodiacetic acid framework. Electronic excitation calculations predict ultraviolet-visible absorption maxima that correspond to π→π* transitions within the brominated phenyl system, modified by the electron-withdrawing effects of the boron-containing substituent.
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMPNCNELZIKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659281 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943552-04-3 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This compound is a derivative of MIDA boronates and is primarily studied for its applications in medicinal chemistry and organic synthesis. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₁BBrNO₄
- Molecular Weight : 311.92 g/mol
- CAS Number : 115247-41-1
- Structure : The compound features a dioxaborolane ring structure which is known for its stability and reactivity in various chemical reactions.
1. HSP90 Inhibition
Recent studies have indicated that compounds similar to this compound may act as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stability and function of numerous client proteins associated with cancer progression. Inhibition of HSP90 leads to the destabilization of these client proteins, which can result in reduced tumor growth and improved therapeutic outcomes in cancer treatment .
2. Anticancer Activity
The anticancer properties of boron-containing compounds have been extensively documented. These compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase.
- Induction of Reactive Oxygen Species (ROS) : Increased levels of ROS can lead to oxidative stress and subsequent cell death in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving various boron compounds, including derivatives similar to this compound, researchers observed significant cytotoxic effects against breast cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
Applications in Synthesis
The compound serves as an effective reagent in Suzuki cross-coupling reactions due to its stable boronate ester form. This application is crucial for synthesizing complex organic molecules with potential biological activity .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
One of the most prominent applications of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in cross-coupling reactions. This compound serves as a versatile building block in Suzuki-Miyaura coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of complex organic molecules. The MIDA boronate can be transformed into various aryl groups, making it an essential tool for chemists in drug discovery and materials science .
Medicinal Chemistry
Drug Development
The compound's ability to participate in cross-coupling reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers have utilized this compound to develop new drug candidates targeting various diseases. Its application in modifying biologically active molecules has led to the discovery of novel therapeutic agents .
Material Science
Organic Electronics
In material science, this compound is being explored for its potential applications in organic electronics. The unique electronic properties imparted by the boron atom enhance charge transport characteristics in organic semiconductors. Studies have indicated that incorporating such boron-containing compounds can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Chemical Biology
Bioconjugation
The compound's reactivity also extends to bioconjugation applications where it can be used to attach biomolecules to surfaces or other molecules. This is particularly useful in developing biosensors or targeted drug delivery systems. The ability to selectively modify proteins or nucleic acids with this boronate enhances the specificity and efficacy of therapeutic interventions .
Case Studies
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key analogs and their properties:
Spectral and Structural Insights
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (e.g., Br, NO₂): Accelerate transmetallation in Suzuki-Miyaura reactions but may require higher temperatures for boronate hydrolysis.
- Electron-Donating Groups (e.g., OH) : Slow coupling kinetics due to reduced electrophilicity at the boron center .
- Heterocyclic Derivatives (e.g., benzothiophene) : Broaden applications in synthesizing conjugated polymers .
Preparation Methods
General Synthetic Route Overview
The compound is synthesized through a sequence involving the formation of a boronate ester intermediate, followed by cyclization to form the dioxazaborocane ring system. The key steps include:
- Lithiation of 4-bromobenzene derivative to generate an organolithium intermediate.
- Reaction with triisopropyl borate or related boron reagents to introduce the boron moiety.
- Cyclization with N-methyliminodiacetic acid or its derivatives to form the dioxazaborocane ring.
- Purification by silica gel chromatography to isolate the pure product.
This general strategy is adapted from related syntheses of phenyl-substituted dioxazaborocanes.
Detailed Preparation Method
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| 4-Bromobenzene | Aromatic substrate | Commercially available |
| n-Butyllithium | Lithiation agent | Used in THF at low temperature |
| Triisopropyl borate | Boron source | Reacts with organolithium intermediate |
| N-Methyliminodiacetic acid | Cyclization agent | Provides the dioxazaborocane scaffold |
| Solvents: Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO) | Reaction media | Anhydrous conditions preferred |
Stepwise Procedure
-
- After reaction completion, solvents are evaporated under reduced pressure. The crude product is purified by silica gel chromatography using appropriate solvent systems (e.g., ethyl acetate/acetone or ethyl ether/acetone mixtures).
- The purified compound is isolated as a solid or oil depending on the scale and conditions.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Lithiation | 4-Bromobenzene + n-Butyllithium in THF | -78°C to -20°C | 0.75 h | Anhydrous, inert atmosphere |
| Boronate formation | Addition of Triisopropyl borate | Low temperature | Immediate | Maintain low temperature |
| Cyclization | N-Methyliminodiacetic acid in THF/DMSO | Reflux (~65-80°C) | 3 h | Promotes ring closure |
| Purification | Silica gel chromatography | Room temperature | Variable | Use gradient solvents |
Stock Solution Preparation and Solubility Considerations
- The compound has moderate solubility in organic solvents; stock solutions are often prepared in dimethyl sulfoxide (DMSO).
- Typical stock concentrations range from 1 mM to 10 mM, with volumes adjusted accordingly based on molecular weight (311.92 g/mol) and desired concentration.
- To enhance solubility, mild heating to 37°C and ultrasonic agitation are recommended.
- Storage of stock solutions should be at 2-8°C for short term or -20°C to -80°C for longer periods, with precautions to avoid repeated freeze-thaw cycles.
Research Findings and Optimization Notes
- The yield of the boronate ester formation and subsequent cyclization is influenced by the purity of starting materials and strict control of moisture and oxygen exclusion.
- The use of N-methyliminodiacetic acid is critical for successful cyclization, providing the 1,3,6,2-dioxazaborocane framework with high selectivity.
- Silica gel chromatography remains the preferred purification method, with solvent gradients optimized to separate the target compound from side products effectively.
- Analytical methods such as NMR and HPLC confirm >95% purity after purification.
Summary Table: Preparation Workflow
| Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Aryllithium formation | 4-Bromobenzene + n-BuLi | THF, -78 to -20°C | Aryllithium intermediate |
| Boronate intermediate | Triisopropyl borate | Low temperature | Boronic acid intermediate |
| Cyclization | N-Methyliminodiacetic acid | THF/DMSO, reflux | Dioxazaborocane ring closure |
| Purification | Silica gel chromatography | Room temperature | Pure 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Q & A
How can researchers optimize the synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione using factorial experimental design?
Answer:
To optimize synthesis, employ multivariate factorial design to systematically evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design (three factors at two levels) reduces the number of experiments while identifying interactions between variables. Statistical tools like ANOVA can isolate significant parameters affecting yield or purity. Orthogonal design methods (e.g., Taguchi arrays) further minimize experimental runs while maximizing data robustness . For boron-containing heterocycles like this compound, ensure inert atmosphere conditions to prevent boronate ester hydrolysis, and track intermediates via LC-MS.
What advanced analytical techniques are critical for resolving structural ambiguities in this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves stereochemistry and confirms boron coordination geometry.
- Multinuclear NMR (¹H, ¹³C, ¹¹B) : ¹¹B NMR (δ ~25–30 ppm) verifies tetrahedral boron coordination, while ¹H-¹³C HSQC maps proton-carbon correlations in the dioxazaborocane ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₁BBrNO₄) with <2 ppm mass error.
- IR spectroscopy : Confirms carbonyl (C=O) stretching (~1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹).
How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
Answer:
Contradictions often arise from approximations in computational models (e.g., solvent effects, transition-state barriers). To resolve discrepancies:
Refine computational methods : Use hybrid DFT (e.g., B3LYP-D3) with explicit solvent models to improve accuracy.
Validate intermediates : Trap reactive species (e.g., boronate esters) using low-temperature NMR or cryogenic MS .
Experimental kinetic profiling : Compare computed activation energies with Arrhenius plots from variable-temperature experiments .
Feedback loops : Integrate experimental data (e.g., kinetic isotope effects) into computational workflows for iterative refinement .
What methodologies are recommended for studying the compound’s potential in heterogenous catalysis?
Answer:
Advanced approaches include:
- Surface modification : Immobilize the compound on silica or MOFs via covalent grafting (e.g., silane linkers) to assess recyclability.
- In situ DRIFTS (Diffuse Reflectance Infrared Spectroscopy) : Monitor adsorption/desorption dynamics of reactants on the catalyst surface.
- Microkinetic modeling : Couple experimental turnover frequencies (TOFs) with density functional theory (DFT) to map reaction pathways .
- Operando XRD/XAS : Track structural changes in the boron center during catalysis .
How can researchers design experiments to investigate hydrolytic stability under varying pH conditions?
Answer:
Methodological steps :
pH-controlled degradation studies : Prepare buffered solutions (pH 2–12) and monitor compound stability via UV-Vis (λmax ~270 nm for aryl boronate esters).
Kinetic analysis : Use pseudo-first-order models to derive hydrolysis rate constants (k_hyd) at each pH.
Activation energy determination : Perform Arrhenius analysis at multiple temperatures (25–60°C).
Product identification : LC-MS/MS or GC-MS to detect hydrolysis byproducts (e.g., boric acid, 4-bromophenol) .
What strategies are effective for elucidating reaction mechanisms involving this compound in cross-coupling reactions?
Answer:
Advanced mechanistic studies require:
- Isotopic labeling : Use deuterated substrates or ¹⁰B-enriched analogs to trace boron transfer pathways.
- Electrochemical profiling : Cyclic voltammetry to identify redox-active intermediates.
- Computational reaction path sampling : Employ nudged elastic band (NEB) methods to map transition states .
- EPR spectroscopy : Detect radical intermediates in Suzuki-Miyaura couplings .
How can researchers mitigate batch-to-batch variability in synthesizing this compound?
Answer:
Process robustness strategies :
- Quality-by-Design (QbD) : Define a design space for critical process parameters (CPPs) like stoichiometry, mixing rate, and cooling profiles.
- PAT (Process Analytical Technology) : Use inline Raman spectroscopy to monitor reaction progression in real time.
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize purity and yield simultaneously .
What computational tools are essential for predicting this compound’s spectroscopic properties?
Answer:
- NMR prediction : Software like ACD/Labs or Gaussian with GIAO (Gauge-Including Atomic Orbitals) for ¹¹B/¹³C chemical shifts.
- Vibrational spectroscopy : DFT-based IR/Raman simulations (e.g., ORCA or NWChem).
- UV-Vis TD-DFT : Time-dependent DFT to model electronic transitions and compare with experimental λmax .
How should researchers design collaborative studies to explore this compound’s applications in materials science?
Answer:
Interdisciplinary frameworks :
Theoretical-experimental feedback : Combine molecular dynamics (MD) simulations with SAXS/WAXS to study self-assembly behavior.
Synchrotron-based techniques : Use XANES/EXAFS to probe boron coordination in polymeric matrices.
Collaborative networks : Align with CRDC classifications (e.g., RDF2050107 for particle technology) to standardize methodologies .
What statistical methods are recommended for analyzing toxicity or environmental impact data?
Answer:
- Multivariate regression : Correlate structural descriptors (e.g., logP, polar surface area) with ecotoxicity endpoints.
- QSAR (Quantitative Structure-Activity Relationship) : Train models using datasets from analogous boronate esters.
- ANOVA for batch effects : Identify variability sources in toxicity assays (e.g., Daphnia magna LC50) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
